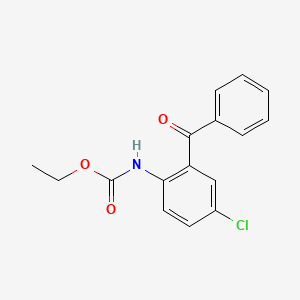

Ethyl (2-benzoyl-4-chlorophenyl)carbamate

Description

Historical Context and Significance in Synthetic Organic Chemistry

The study of carbamates dates back to the 19th century, and they have since become fundamental building blocks in organic synthesis. researchgate.net Historically, the carbamate (B1207046) linkage was recognized for its stability and its utility as a protective group for amines, a crucial strategy in the multi-step synthesis of complex molecules, particularly in peptide chemistry. acs.orgnih.gov The development of various synthetic methodologies, from classical methods involving hazardous reagents like phosgene (B1210022) to modern, safer alternatives, has expanded the accessibility and application of carbamate derivatives. researchgate.net

The significance of carbamates in synthetic chemistry is multifaceted:

Protecting Groups: They are widely used to temporarily block the reactivity of amine groups, preventing them from participating in unwanted side reactions during a synthetic sequence. nih.gov

Directing Groups: The carbamate moiety can influence the stereochemistry of reactions at nearby chiral centers, guiding the formation of specific isomers.

Synthetic Intermediates: Carbamates serve as versatile intermediates for the synthesis of other functional groups and heterocyclic systems. researchgate.net

Peptide Bond Surrogates: Due to their structural resemblance to amide bonds but with enhanced stability against enzymatic degradation, carbamates are used as isosteres in peptidomimetics to improve the pharmacokinetic properties of peptide-based drug candidates. nih.gov

The synthesis of complex carbamates like Ethyl (2-benzoyl-4-chlorophenyl)carbamate relies on these established principles, aiming to create novel structures with potentially new functions.

Current Landscape of Carbamate-Based Research Compounds

In recent years, research into carbamate-containing compounds has expanded dramatically beyond their traditional role in synthesis. The carbamate functional group is now recognized as a key structural motif in a wide array of biologically active compounds. acs.orgnih.gov Its ability to participate in hydrogen bonding and its metabolic stability make it a valuable component in drug design. nih.gov

The current research landscape is diverse, with carbamates being investigated for numerous applications:

Medicinal Chemistry: Carbamate derivatives are integral to many approved drugs for treating a range of diseases, including cancer, epilepsy, and Alzheimer's disease. nih.govresearchgate.net They are found in acetylcholinesterase inhibitors, anticonvulsants, and antiviral agents. wikipedia.orgnih.govmdpi.com The modular nature of carbamate synthesis allows for the creation of large libraries of compounds for screening against various biological targets. nih.govnih.gov

Agrochemicals: Carbamates have a long history of use as pesticides, including insecticides, herbicides, and fungicides. nih.govfrontiersin.org Research in this area focuses on developing more selective and less environmentally persistent agents.

Polymer Chemistry: The carbamate linkage is the defining feature of polyurethanes, a major class of plastics with widespread industrial applications. wikipedia.org

The table below showcases the diversity of modern carbamate-based research compounds.

| Compound Class/Example | Area of Academic Research | Significance/Objective |

|---|---|---|

| Rivastigmine | Medicinal Chemistry (Neurodegenerative Disease) | Inhibition of acetylcholinesterase for the treatment of Alzheimer's disease. wikipedia.org |

| (4-sulfamoylphenyl)carbamates | Medicinal Chemistry (Epilepsy) | Development of novel anticonvulsant agents. mdpi.com |

| Cholesteryl Carbamate Derivatives | Materials Science / Drug Delivery | Synthesis of functionalized cholesterol molecules for potential use in drug delivery systems. orientjchem.org |

| Carbofuran | Agrochemicals / Environmental Science | Study of the environmental fate and biological effects of carbamate insecticides. frontiersin.org |

| Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | Synthetic Chemistry | Creation of versatile building blocks for combinatorial synthesis in drug discovery. mdpi.com |

Rationale and Academic Objectives for Investigating this compound

The academic rationale for synthesizing and investigating a specific molecule like this compound stems from the principle of molecular hybridization, where known pharmacophores or functional groups are combined into a single scaffold to explore emergent properties.

The primary objectives for such an investigation would likely include:

Synthesis and Characterization: The initial goal is to establish an efficient and reproducible synthetic route to the target molecule and to fully characterize its chemical structure and properties using techniques like NMR spectroscopy and mass spectrometry.

Exploration of Structure-Activity Relationships (SAR): The compound serves as a scaffold for further modification. By altering the ethyl group, the substitution on the phenyl ring, or the benzoyl moiety, researchers can systematically study how structural changes affect the molecule's properties.

Investigation of Photophysical Properties: The presence of the benzophenone (B1666685) (benzoyl-phenyl) group, a well-known chromophore, suggests that the compound may have interesting interactions with light. Academic studies might explore its potential as a photoinitiator, photosensitizer, or fluorescent probe.

Screening for Biological Activity: Given the prevalence of carbamates in medicinal chemistry, a key objective would be to screen the compound for various biological activities. The chlorinated phenyl ring and benzoyl group are common features in pharmacologically active molecules, and their combination within a carbamate framework could lead to novel inhibitors of enzymes or receptor modulators.

The table below summarizes the basic chemical properties of the title compound.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 19144-20-8 |

| Molecular Formula | C₁₇H₁₄ClNO₃ |

| Molecular Weight | 331.75 g/mol |

| Physical Form | Solid |

Properties

CAS No. |

69565-58-8 |

|---|---|

Molecular Formula |

C16H14ClNO3 |

Molecular Weight |

303.74 g/mol |

IUPAC Name |

ethyl N-(2-benzoyl-4-chlorophenyl)carbamate |

InChI |

InChI=1S/C16H14ClNO3/c1-2-21-16(20)18-14-9-8-12(17)10-13(14)15(19)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,20) |

InChI Key |

IDWZJSVMZVUKLH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Ethyl (2-benzoyl-4-chlorophenyl)carbamate and Related Analogs

Traditional syntheses often rely on sequential, multi-step reactions to build the complex structure, while other established methods offer more direct routes to the carbamate (B1207046) functionality.

The construction of this compound can be envisioned through a logical sequence of reactions, a hallmark of multi-step organic synthesis. A plausible route begins with the nitration of a suitable aromatic precursor, followed by reduction to form the key aniline (B41778) intermediate.

A common strategy in the synthesis of anilines involves the nitration of an aromatic ring using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com The resulting nitro group is then reduced to a primary amine (NH₂). youtube.com Various reagents can accomplish this reduction, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or chemical reduction with metals like iron in acetic acid or stannous chloride (SnCl₂) in ethanol. youtube.com

For the target compound, a potential multi-step pathway could start with 1-chloro-4-nitrobenzene. This precursor would undergo a nucleophilic aromatic substitution or a metal-catalyzed coupling to introduce the benzoyl group. Subsequently, the nitro group would be reduced to an amine, yielding 2-amino-5-chlorobenzophenone (B30270). The final step is the formation of the carbamate by reacting the aniline with an appropriate reagent like ethyl chloroformate.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct method for forming the benzophenone (B1666685) skeleton. researchgate.net This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net

In the context of synthesizing the target molecule's backbone, 2-amino-5-chlorobenzophenone, a Friedel-Crafts reaction could be the initial key step. For instance, a four-step synthesis for related benzene-based carbamates begins with a Friedel-Crafts reaction to produce the core aromatic ketone. google.com This ketone then undergoes further transformations, such as bromination and ammonolysis, to introduce the amino group. google.com In the final step, the resulting amine reacts with a suitable chloroformate to yield the desired carbamate product. google.com This general approach highlights a modular strategy where the benzophenone structure is first assembled, followed by the installation and derivatization of the amino functionality.

Modern synthetic chemistry offers more elegant and efficient routes through C-H activation strategies. Aniline carbamates have been identified as versatile and removable directing groups for palladium-catalyzed C-H activation. nih.gov This allows for high regioselectivity in functionalizing the ortho-position of the aniline derivative.

An efficient palladium-catalyzed decarboxylative ortho-acylation of anilines has been developed using a carbamate as a directing group. organic-chemistry.org This method reacts an aniline carbamate with an α-oxocarboxylic acid in the presence of a palladium catalyst to afford ortho-acylated aniline derivatives in moderate to good yields under mild conditions. organic-chemistry.org The carbamate group directs the palladium catalyst to the ortho C-H bond, facilitating a selective acylation reaction. organic-chemistry.org This protocol demonstrates broad substrate scope and high functional group tolerance, including compatibility with halogen substituents. organic-chemistry.org Crucially, the carbamate directing group can be easily removed after the desired transformation, providing access to the corresponding 2-amino aromatic ketone. organic-chemistry.org

Table 1: General Procedure for Palladium-Catalyzed Decarboxylative ortho-Acylation

| Component | Role | Typical Reagents/Conditions |

|---|---|---|

| Substrate | Aniline carbamate | Ethyl (4-chlorophenyl)carbamate |

| Acyl Source | α-Oxocarboxylic acid | Benzoylformic acid |

| Catalyst | Palladium(II) source | Pd(OAc)₂ (10 mol %) |

| Oxidant | Peroxydisulfate salt | (NH₄)₂S₂O₈ |

| Additive | Acid | PTSA |

| Solvent | Dichloroethane (DCE) | - |

| Temperature | 45-60 °C | - |

This table represents a generalized procedure based on reported methodologies. organic-chemistry.orgnih.gov

The formation of carbamates from anilines and carbonate derivatives provides a safer alternative to methods involving phosgene (B1210022). Various non-phosgene routes have been developed, often employing catalysts to improve efficiency. researchgate.net

One effective method is the methoxycarbonylation of amines using dimethyl carbonate (DMC). researchgate.net Studies have shown that catalysts such as PbO/SiO₂ can achieve high yields of methyl N-phenyl carbamate from aniline and DMC. nih.gov Another approach involves a three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.orgnih.gov This reaction, often facilitated by cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), offers mild conditions and short reaction times while minimizing side reactions like overalkylation. organic-chemistry.orgnih.gov Zirconium(IV) has also been shown to catalyze the exchange process between dialkyl carbonates and amines to produce carbamates, with microwave acceleration enhancing the reaction rate. organic-chemistry.org

To enhance the reactivity of carbonate species, activated mixed carbonates are frequently employed as effective alkoxycarbonylating agents. nih.govacs.org These reagents are typically prepared from an alcohol and a highly reactive chloroformate, such as p-nitrophenyl chloroformate (PNPCOCl). acs.org

The general process involves treating PNPCOCl with the desired alcohol (in this case, ethanol) in the presence of a base. This reaction furnishes an activated carbonate, which then readily reacts with an amine (like 2-amino-5-chlorobenzophenone) to form the corresponding carbamate in high yield. acs.org Other activating agents include N,N'-disuccinimidyl carbonate (DSC), which reacts with alcohols to form mixed carbonates capable of converting various amines and even azides into their respective carbamates. acs.org

Table 2: Common Reagents for Activated Mixed Carbonate Synthesis

| Activating Agent | Abbreviation | Resulting Carbonate | Application |

|---|---|---|---|

| p-Nitrophenyl chloroformate | PNPCOCl | p-Nitrophenyl mixed carbonates | Alkoxycarbonylation of amines acs.org |

| N,N'-Disuccinimidyl carbonate | DSC | Succinimidyl mixed carbonates | Conversion of amines and azides to carbamates acs.org |

Advanced Synthetic Strategies and Optimization

The drive for more efficient, economical, and environmentally benign chemical processes has led to the development of advanced synthetic strategies. These include the optimization of reaction conditions and the design of one-pot procedures.

Optimization of synthetic routes is a critical aspect of process chemistry. For the synthesis of related benzophenone derivatives, research has focused on optimizing reaction parameters such as the molar ratio of reactants and reaction time to significantly improve product yields. rsc.org For carbamate synthesis, advanced catalytic systems are continuously being explored. Catalysts based on indium triflate, tin, and zirconium(IV) have been reported for transcarbamoylation or direct carbamoylation reactions, often proceeding under mild conditions with broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org

One-pot synthesis, which involves multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages by saving time, resources, and reducing waste. rsc.org For instance, versatile one-pot procedures for synthesizing O-aryl carbamates have been developed where N-substituted carbamoyl (B1232498) chlorides are generated in situ and immediately reacted with phenols. organic-chemistry.org Similarly, one-pot sequences for creating N-alkyl carbamates have been reported, starting from primary amines, CO₂, and two different alkyl halides, which avoids the isolation of the initial carbamate intermediate. nih.gov Such strategies could be adapted to streamline the synthesis of this compound, potentially combining the formation of the aniline intermediate and its subsequent conversion to the final carbamate product in a single, efficient process.

Chemo- and Regioselectivity in Synthesis

The synthesis of the core structure, 2-amino-5-chlorobenzophenone, is a critical step that requires careful control of chemo- and regioselectivity. Several methods have been developed for the synthesis of 2-aminobenzophenones. acs.orgasianpubs.orgwum.edu.pl One of the most common approaches is the Friedel-Crafts acylation of anilines. asianpubs.orgnih.gov In the context of the target molecule, this would involve the acylation of 4-chloroaniline. However, directing the acylation to the ortho position of the amino group can be challenging and often leads to a mixture of products.

To overcome these regioselectivity issues, modern synthetic methods have been developed. One such method involves the use of a directing group. For instance, a nitrosamine-directed, palladium-catalyzed decarboxylative acylation of anilines with α-oxocarboxylic acids has been reported to be highly regioselective for the ortho position. nih.gov

Another innovative approach involves a two-step process starting from acyl hydrazides. acs.orgacs.orgnih.gov This method proceeds through an aryne-based molecular rearrangement to form a 2-hydrazobenzophenone, which then undergoes a one-pot addition-elimination to yield a protected 2-aminobenzophenone (B122507). acs.orgnih.gov The carbamate protecting group can subsequently be removed to furnish the desired 2-aminobenzophenone. acs.orgnih.gov This method offers good functional group tolerance. acs.orgnih.gov

Once the 2-amino-5-chlorobenzophenone intermediate is obtained, the ethyl carbamate group is introduced. This is typically achieved by reacting the amino group with ethyl chloroformate in the presence of a base. The chemoselectivity of this step is generally high, as the amino group is significantly more nucleophilic than other potential reaction sites in the molecule under basic conditions.

Efficiency and Scalability of Synthetic Protocols

The efficiency and scalability of the synthesis of this compound are largely dependent on the chosen route for the 2-aminobenzophenone intermediate. Traditional Friedel-Crafts reactions can suffer from low yields and the need for harsh conditions, which can limit their scalability.

Modern catalytic methods, while often more efficient and selective, may involve expensive catalysts or reagents, posing a different set of challenges for large-scale production. The method utilizing acyl hydrazides has been demonstrated on a gram scale with good yields, suggesting its potential for scalability. acs.org The subsequent carbamate formation is generally an efficient and high-yielding reaction that is amenable to scale-up. A patent for a similar process for preparing substituted carbamates highlights the potential for industrial application, detailing reaction conditions that allow for high conversion and minimized side reactions. google.com

| Synthetic Step | General Method | Reported Yields | Scalability Considerations |

| 2-Aminobenzophenone Synthesis | Friedel-Crafts Acylation | Moderate to Good | Harsh conditions, potential for byproducts |

| 2-Aminobenzophenone Synthesis | Pd-catalyzed Acylation | Good to Excellent | Catalyst cost, ligand sensitivity |

| 2-Aminobenzophenone Synthesis | Acyl Hydrazide Rearrangement | Good (e.g., 72% on gram scale) acs.org | Availability of starting materials |

| Carbamate Formation | Reaction with Ethyl Chloroformate | High | Generally scalable, requires base |

Exploration of Derivatization and Analog Generation

The structure of this compound offers several avenues for derivatization to generate a library of analogs for structure-activity relationship (SAR) studies. These modifications can be targeted at the benzoyl moiety, the chlorophenyl ring, or the carbamate ester group.

Modification of the Benzoyl Moiety

Substitution on the Phenyl Ring : The introduction of various substituents (e.g., alkyl, alkoxy, halogen, nitro) at different positions (ortho, meta, para) of the benzoyl phenyl ring can be achieved by starting with appropriately substituted benzoic acids or benzoyl chlorides in the initial synthesis. For instance, studies on other benzophenone-containing compounds have shown that substituents on the benzoyl ring can influence their biological properties. nih.gov

Replacement of the Phenyl Ring : The entire phenyl group could be replaced with other aromatic or heteroaromatic rings to explore a wider chemical space. This would necessitate the use of different acylating agents in the synthesis of the benzophenone core.

| Modification Site | Potential Modification | Rationale |

| Benzoyl Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Modulate electronic properties and potential for hydrogen bonding |

| Benzoyl Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | Alter electronic distribution and potential for π-stacking interactions |

| Benzoyl Phenyl Ring | Replacement with heterocyclic rings (e.g., pyridine, thiophene) | Introduce new interaction points and alter solubility |

Substituent Effects on the Chlorophenyl Ring

The chlorophenyl ring is another key area for structural modification. The position and nature of the substituents on this ring can influence the molecule's lipophilicity, metabolic stability, and interactions with biological targets.

Varying the Halogen : The chlorine atom could be replaced with other halogens such as fluorine, bromine, or iodine to systematically study the effect of halogen size and electronegativity.

Additional Substituents : Introducing other functional groups onto the chlorophenyl ring could further modulate the compound's properties. A study on the genotoxicity of benzophenone-type UV filters indicated that the substitution pattern on the benzene (B151609) rings significantly influences their biological effects. nih.gov

| Modification Site | Potential Modification | Rationale |

| 4-Position of Phenyl Ring | Replacement of -Cl with -F, -Br, -I | Investigate halogen-specific effects |

| Phenyl Ring | Isomeric relocation of the chloro substituent | Alter molecular geometry and dipole moment |

| Phenyl Ring | Introduction of a second substituent | Fine-tune lipophilicity and electronic properties |

Variations in the Carbamate Ester Group

The ethyl carbamate moiety is a crucial functional group that can be readily modified to explore its impact on the compound's characteristics.

Alkyl Chain Length and Branching : The ethyl group can be replaced with other alkyl groups of varying lengths (e.g., methyl, propyl, butyl) and branching (e.g., isopropyl, tert-butyl). Studies on other carbamates have shown that the nature of the ester group can affect activity. scirp.org

Introduction of Functional Groups : The alkyl chain of the ester can be functionalized with groups such as hydroxyls, ethers, or amines to enhance solubility or introduce new interaction points.

Replacement with Cyclic or Aromatic Groups : The ethyl group could be substituted with alicyclic (e.g., cyclohexyl) or aromatic (e.g., benzyl) moieties to introduce rigidity and explore different binding interactions. The synthesis of various benzyl (B1604629) carbamates has been reported, highlighting the feasibility of such modifications. scirp.org

| Modification Site | Potential Modification | Rationale |

| Carbamate Ester | Methyl, propyl, isopropyl esters | Modulate steric bulk and lipophilicity |

| Carbamate Ester | Hydroxyethyl, methoxyethyl esters | Introduce hydrogen bonding capabilities and alter solubility |

| Carbamate Ester | Benzyl, phenethyl esters | Introduce aromatic interactions and increase structural rigidity |

Molecular Structure, Conformation, and Intermolecular Interactions

Spectroscopic Elucidation of Molecular Architecture

Spectroscopy offers a powerful, non-destructive window into the molecular framework of a compound. Techniques such as NMR, Mass Spectrometry, and Infrared Spectroscopy provide complementary pieces of information to confirm the chemical structure, determine molecular weight, and identify functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl (2-benzoyl-4-chlorophenyl)carbamate, both ¹H and ¹³C NMR would provide definitive evidence of its constitution.

While specific spectral data for this compound is not widely published, the expected resonances can be inferred from its structure and data from analogous compounds. For instance, ¹H NMR spectra of related carbamates show characteristic signals for the ethyl group protons—a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group. researchgate.net The proton of the carbamate (B1207046) N-H group would likely appear as a broad singlet. researchgate.net The aromatic protons on the benzoyl and chlorophenyl rings would exhibit complex splitting patterns in the downfield region of the spectrum. researchgate.net

Similarly, in a ¹³C NMR spectrum, distinct signals would correspond to the carbonyl carbons of the benzoyl and carbamate groups, the carbons of the two aromatic rings, and the ethyl group carbons. rsc.org

Table 1: Representative ¹H NMR Data for a Related Carbamate Structure (Ethyl Carbamate) researchgate.net This table is illustrative and shows data for a simpler, related compound.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 4.913 | brs (broad singlet) |

| -CH₂- | 5.108 | s (singlet) |

Note: The complexity of the aromatic regions in the target compound would result in multiple signals, typically between 7.0 and 8.5 ppm.

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. For this compound (C₁₆H₁₄ClNO₃), the exact mass would be a key identifier.

In an MS experiment, the molecule would be expected to produce a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be observed. Common fragmentation pathways for carbamates and benzophenones would likely involve the cleavage of the carbamate ester linkage and the bond between the carbonyl group and the phenyl ring. Analysis of related compounds using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is standard for identification and quantification. nih.govnih.govpharmaffiliates.com

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [C₁₆H₁₄ClNO₃]⁺ | Molecular Ion |

| [C₉H₇O]⁺ | Benzoyl cation |

| [C₇H₄ClNO]⁺ | Chlorophenyl isocyanate fragment |

| [C₂H₅O]⁺ | Ethoxy fragment |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound would display several characteristic absorption bands. A key feature would be the N-H stretching vibration of the carbamate group. The two carbonyl (C=O) groups—one from the carbamate and one from the benzoyl ketone—would show strong absorption bands, typically in the range of 1650-1750 cm⁻¹. Other significant peaks would include C-O stretching for the ester group, C-N stretching, aromatic C-H stretching, and C-Cl stretching. scirp.org

Table 3: Predicted Principal Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3200-3400 |

| Carbonyl (C=O) (Carbamate) | Stretch | 1700-1730 |

| Carbonyl (C=O) (Ketone) | Stretch | 1660-1690 |

| Aromatic C=C | Stretch | 1450-1600 |

| Ester (C-O) | Stretch | 1000-1300 |

| C-Cl | Stretch | 600-800 |

Crystallographic Insights into Solid-State Structure

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related compounds reveals key structural motifs. For example, the crystal structure of Ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate shows how a chlorophenyl group orients itself within a larger molecular framework. nih.govnih.gov In such structures, intermolecular forces like hydrogen bonds (e.g., N-H···O) and other short contacts (e.g., Cl···O) play a crucial role in stabilizing the crystal lattice. nih.gov These interactions often lead to the formation of well-defined supramolecular structures, such as dimers or chains. nih.gov

The conformation of the molecule is determined by the spatial relationship between its constituent parts. Benzene (B151609) rings are inherently planar due to the sp² hybridization of their carbon atoms. rsc.orgsigmaaldrich.com In this compound, the two aromatic rings (benzoyl and chlorophenyl) are not expected to be coplanar due to steric hindrance. There will be a significant dihedral angle between the plane of the 4-chlorophenyl ring and the plane of the benzoyl ring.

Theoretical Investigations of Electronic and Steric Factors

Theoretical and computational chemistry provide powerful tools to understand the intrinsic properties of a molecule like this compound. By examining its electronic and steric characteristics, insights can be gained into its preferred three-dimensional structure and chemical behavior. These investigations often involve sophisticated methods like density functional theory (DFT) and ab initio molecular orbital (MO) calculations.

The carbamate functional group (-NH-C(=O)-O-) is a critical structural motif, and its properties are significantly influenced by amide resonance. This electronic delocalization involves the lone pair of electrons on the nitrogen atom interacting with the pi-system of the adjacent carbonyl group. This interaction is fundamental to the geometry and stability of the carbamate linkage.

Three primary resonance structures describe the electronic distribution within the carbamate moiety, illustrating the delocalization of the nitrogen lone pair and the partial double-bond character of the C-N bond. This resonance has profound implications:

Planarity: The partial double-bond character of the C-N bond restricts rotation, leading to a generally planar arrangement of the atoms in the O=C-N unit.

Rotational Barrier: While resonance stabilizes the planar conformation, a significant energy barrier must be overcome for rotation to occur around the C-N bond. In carbamates, this rotational barrier is typically 3-4 kcal/mol lower than in analogous amides. researchgate.net This difference is attributed to electronic and steric perturbations from the additional ester oxygen atom, which competes for the electron density of the carbonyl group. researchgate.net

Reactivity: The electronic nature of the carbamate group, influenced by resonance, makes it more electrophilic than a standard amide, rendering it sufficiently reactive toward nucleophiles. researchgate.net

Table 1: General Comparison of Resonance Energy in Amides vs. Carbamates

| Feature | Amides | Carbamates |

|---|---|---|

| Resonance Energy | Higher | Lower (by approx. 3-4 kcal/mol) researchgate.net |

| C-N Rotational Barrier | Higher | Lower researchgate.net |

| Contributing Factors | Strong n(N) -> π*(C=O) delocalization | Competitive delocalization involving the ester oxygen; steric and electronic perturbations researchgate.net |

This table presents generalized data from theoretical studies on the respective classes of compounds, as specific experimental or theoretical values for this compound are not available in the cited literature.

The core of the molecule features a 2-benzoyl aniline (B41778) system. The torsional angle between the benzoyl group's phenyl ring and the 4-chloro-substituted phenyl ring is a key determinant of the molecule's conformation. In related benzophenone (B1666685) structures, the two phenyl rings are typically twisted out of plane with respect to each other to minimize steric repulsion. For instance, in a related compound, N-(2-Benzoyl-4-chloro-phenyl)-acetimidic acid ethyl ester, the dihedral angle between the two aromatic rings is reported to be 69.14 (5)°. nih.gov Similarly, studies on other 2-benzoyl aniline derivatives show significant deviation from planarity. nih.gov

The torsional preferences in this compound would be governed by a balance of factors:

Steric Hindrance: The primary driver for non-planar arrangements is the steric clash between the ortho-hydrogens of the two phenyl rings and between the carbonyl oxygen and the aniline ring.

Electronic Conjugation: While a planar conformation would maximize π-conjugation between the aromatic systems, the high steric cost generally prevents this.

Computational modeling, such as the use of OPLS all-atom force fields or MP2 calculations, is employed to map the torsional energy profile of biaryl systems. These studies calculate the energy associated with rotation around the single bond connecting the two aryl rings, identifying the lowest energy conformations. For the prototypical biaryl, biphenyl, the minimum energy is found at a dihedral angle of approximately 43.4°, with rotational barriers at 0° (planar) and 90° (perpendicular) conformations. For this compound, the substitution pattern, including the ortho-carbamate group and the para-chloro substituent, would create a unique and complex torsional energy landscape.

Table 2: Representative Dihedral Angles in Related Benzophenone and Biaryl Structures

| Compound/System | Dihedral Angle Description | Reported Value (°) |

|---|---|---|

| N-(2-Benzoyl-4-chloro-phenyl)-acetimidic acid ethyl ester | Angle between the two phenyl rings | 69.14 nih.gov |

| N-(2-Benzoyl-4-chloro-phenyl)-acetimidic acid ethyl ester | Angle between the C2—C21(=O22)—C23 plane and the chlorophenyl ring (A) | 52.81 nih.gov |

| N-(2-Benzoyl-4-chloro-phenyl)-acetimidic acid ethyl ester | Angle between the C2—C21(=O22)—C23 plane and the benzoyl ring (B) | 25.51 nih.gov |

This table provides data from related molecules to illustrate typical conformational features, as specific experimental data for this compound is not available in the cited literature.

Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Mechanisms

The initial steps in characterizing the biological activity of a compound involve identifying its molecular targets and understanding the nature of the chemical interactions that govern binding. For Ethyl (2-benzoyl-4-chlorophenyl)carbamate, this involves examining its potential to inhibit key enzymes and interact with specific receptors.

While direct enzymatic inhibition data for this compound is not extensively available in the public domain, the activities of structurally related compounds, particularly those containing the benzophenone (B1666685) and carbamate (B1207046) moieties, provide valuable insights into its potential enzyme inhibition profile.

Cholinesterases (AChE and BChE): Carbamates are a well-established class of cholinesterase inhibitors. nih.govresearchgate.net They typically act as pseudo-irreversible inhibitors by carbamylating a serine residue in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to a temporary inactivation of the enzyme. mdpi.comyoutube.com This inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. nih.govmdpi.com The inhibitory potency and selectivity of carbamates are highly dependent on their structural features. nih.govmdpi.commdpi.comnih.gov For instance, studies on various benzene-based carbamates have shown that the nature and position of substituents on the aromatic ring significantly influence their IC₅₀ values against AChE and BChE. nih.gov Some benzophenone derivatives have also been investigated as cholinesterase inhibitors, suggesting that the benzophenone scaffold can be accommodated within the active site of these enzymes. mdpi.com Given its structure, this compound is hypothesized to exhibit inhibitory activity against cholinesterases, though specific experimental data is required for confirmation.

NAPE-PLD (N-acylphosphatidylethanolamine-specific phospholipase D): NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. nih.govnih.gov While there is a growing interest in developing NAPE-PLD inhibitors, there is currently no published research specifically linking this compound to the inhibition of this enzyme. Studies on other chemical classes of NAPE-PLD inhibitors are available, but the relevance of these to the benzophenone carbamate structure is yet to be established. acs.org

Aromatase (CYP19A1): Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. acs.orgnih.gov Inhibition of aromatase is a key therapeutic strategy in hormone-dependent breast cancer. acs.orgnih.gov Notably, several benzophenone derivatives have been identified as potent aromatase inhibitors. acs.orgnih.gov These compounds typically interact with the heme iron in the enzyme's active site. The benzophenone scaffold appears to be a promising starting point for the design of new aromatase inhibitors. acs.orgnih.gov Flavones, which share some structural similarities with the benzophenone core, have also been shown to be competitive inhibitors of aromatase. nih.gov Therefore, it is plausible that this compound could exhibit inhibitory activity against aromatase, a hypothesis that warrants experimental validation.

The interaction of this compound with various receptors is another important aspect of its molecular mechanism.

Calcium Sensing Receptor (CaSR): The Calcium Sensing Receptor is a G-protein coupled receptor that plays a crucial role in calcium homeostasis. There is no direct evidence to suggest that this compound interacts with the CaSR.

Bromodomains: Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are involved in the regulation of gene transcription. nih.gov They have emerged as attractive targets for drug discovery, particularly in oncology. nih.gov While a variety of bromodomain inhibitors have been developed, there are no specific studies reporting the interaction of this compound with bromodomains. nih.govselleckchem.com

In the absence of extensive experimental data, computational methods such as molecular docking and molecular dynamics simulations can provide valuable predictions about the binding of this compound to its potential targets.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of analogs to identify the key structural features required for activity and selectivity.

Ligand-based SAR analysis and pharmacophore mapping are computational techniques used to identify the essential structural features (pharmacophore) responsible for a compound's biological activity. youtube.comijpsonline.com

For carbamate-based cholinesterase inhibitors, SAR studies have revealed that the nature of the substituent on the carbamate nitrogen and the aromatic ring significantly impacts potency and selectivity. nih.govnih.govnih.govacs.org For instance, the size and lipophilicity of the substituents can affect how the molecule fits into the active site gorge of AChE and BChE. mdpi.com

A pharmacophore model for a benzophenone carbamate like this compound would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the carbamate).

A hydrogen bond donor (the N-H group of the carbamate).

Two aromatic/hydrophobic regions (the benzoyl and chlorophenyl rings).

A halogen atom (the chlorine substituent), which can participate in halogen bonding or influence the electronic properties of the ring.

Systematic modifications of these features would be necessary to refine the pharmacophore model and optimize activity. For example, altering the ethyl group to other alkyl or aryl substituents, or changing the position and nature of the substituent on the phenyl rings, would provide valuable SAR data.

Receptor-dependent SAR studies aim to understand how structural modifications affect a compound's selectivity for different molecular targets. nih.gov While specific receptor-dependent SAR data for this compound is not available, general principles can be inferred from studies on related compounds.

For example, in the context of cholinesterase inhibition, subtle changes in the structure of carbamates can lead to significant differences in their selectivity for BChE over AChE. nih.govmdpi.comnih.gov This is attributed to the differences in the size and amino acid composition of the active site gorge of the two enzymes.

Similarly, for aromatase inhibitors based on the benzophenone scaffold, the position and nature of substituents have been shown to be critical for achieving high potency and selectivity over other cytochrome P450 enzymes. acs.orgnih.gov A thorough SAR study of this compound and its analogs would be essential to determine its selectivity profile and to guide the design of more specific agents.

Correlating Structural Modifications with Potency and Selectivity

The potency and selectivity of carbamate compounds are intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies on various carbamate series reveal critical insights into the molecular features that govern their biological effects.

For carbamates, the substituents on both the amino and carboxyl ends of the functional group can be modified to modulate biological and pharmacokinetic properties. nih.gov In the case of this compound, key structural features include the ethyl group, the 2-benzoyl group, and the 4-chloro substitution on the phenyl ring.

Studies on related ethyl-carbamates, such as Ethyl-4-bromophenyl-carbamate and Ethyl-4-chlorophenyl-carbamate, have demonstrated that the halogen substitution on the phenyl ring is crucial for their biological activity, particularly their ixodicidal (tick-killing) effects. nih.gov These compounds were found to inhibit egg-laying and the hatching of tick larvae. nih.gov Interestingly, their mechanism of action does not appear to involve the inhibition of acetylcholinesterase (AChE), a common target for many carbamate-based pesticides, suggesting an alternative biological target. scirp.org

In another series of benzene-based carbamates designed as cholinesterase inhibitors, modifications to the phenyl ring and the groups attached to the carbamate nitrogen significantly influenced potency and selectivity. nih.gov For instance, the presence of a chloro group on the phenyl ring, as seen in benzyl (B1604629) (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate, was associated with potent inhibitory activity against butyrylcholinesterase (BChE). nih.gov This suggests that the 4-chloro substituent in this compound is likely a key determinant of its biological activity profile.

Table 1: Structure-Activity Relationship (SAR) Insights for Carbamate Derivatives

| Structural Modification | Effect on Biological Activity | Example Compound(s) |

|---|---|---|

| Halogen Substitution on Phenyl Ring | Crucial for ixodicidal activity; influences potency against cholinesterases. nih.govnih.gov | Ethyl-4-chlorophenyl-carbamate, Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate |

| N-Substitution | Modulates pharmacokinetic properties and biological activity. nih.gov | General carbamate derivatives |

| Ester Group (e.g., Ethyl) | Affects metabolic stability and potency. acs.org | This compound |

| Benzoyl Group | Adds steric bulk and potential interaction sites, influencing target binding. nih.gov | 2-benzoyl-4-chlorophenyl N-(4-chlorophenyl)carbamate |

Cellular Mechanisms and Pathways

The diverse biological activities of carbamates stem from their ability to modulate various cellular processes and signaling pathways.

While the specific pathways affected by this compound are not fully elucidated, studies on structurally related compounds provide valuable clues.

Cholinesterase Inhibition : A primary mechanism for many carbamates is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are crucial for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition leads to an increase in acetylcholine levels, which is the therapeutic basis for treating conditions like Alzheimer's disease and myasthenia gravis. nih.gov However, some carbamates, like certain ixodicidal agents, show activity independent of cholinesterase inhibition, indicating other mechanisms are at play. scirp.org

DNA Synthesis Inhibition : Certain carbamate drugs, such as mitomycin C, exhibit antitumor activity by selectively inhibiting DNA synthesis in cancer cells, leading to an arrest of the cell cycle. nih.gov

Modulation of Ion Channels and Receptors : Some carbamates are being investigated for their effects on the central nervous system, with activities such as anticonvulsant and anxiolytic effects. nih.govgoogle.com These effects are often mediated through interactions with ion channels or neurotransmitter receptors. For example, specific carbamate esters have shown inhibitory effects in mouse hippocampus models of seizures. epo.org

Activation of Cellular Defense Pathways : A derivative of pantothenic acid containing a carbamate structure, ethyl 2,4-dicarboethoxy pantothenate (EDCEP), has been shown to protect cells from damage by pollutants. nih.gov It achieves this by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant and detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO1). nih.gov

A significant biological response observed for carbamates structurally similar to this compound is anti-amoebic activity. Amoebiasis, caused by the parasite Entamoeba histolytica, is a major health issue in developing nations. nih.govnih.gov

In vitro studies on ethyl 4-chlorophenylcarbamate demonstrated potent activity against trophozoites of E. histolytica. nih.govresearchgate.net Treatment with this compound led to significant inhibition of parasite growth. nih.govresearchgate.net At a concentration of 100 µg/mL, it inhibited 97.88% of trophozoites after 48 hours of culture. nih.govresearchgate.net Electron microscopy confirmed that the compound caused structural damage to the amoebae. nih.gov

The search for new anti-amoebic drugs is driven by the potential for resistance to existing therapies like metronidazole. nih.gov Carbamate derivatives represent a promising class of compounds in this regard. The table below summarizes the in vitro anti-amoebic activity of a related carbamate compared to the standard drug metronidazole.

Table 2: In Vitro Anti-amoebic Activity against E. histolytica

| Compound | Concentration | % Inhibition (Time) | IC₅₀ (µM) |

|---|---|---|---|

| Ethyl 4-chlorophenylcarbamate | 100 µg/mL | 97.88% (48h) nih.govresearchgate.net | Not Reported |

| Metronidazole | Not Applicable | Not Applicable | 1.78 - 9.5 nih.govresearchgate.net |

| Compound 7 (Metronidazole-aryl carbamate derivative) | Not Applicable | Not Applicable | 0.24 |

| Compound 14 (Metronidazole-aryl carbamate derivative) | Not Applicable | Not Applicable | 0.08 |

These findings underscore the potential of the carbamate scaffold, particularly those with a chlorophenyl moiety, as a basis for developing new therapeutic agents against parasitic infections. Further investigation into this compound is warranted to determine its specific cellular targets and spectrum of activity.

Pharmacokinetic and Metabolic Research in Preclinical Systems

In Vitro Metabolic Biotransformation

The in vitro metabolism of carbamates is generally characterized by enzymatic processes that alter the compound's structure, influencing its biological activity and subsequent elimination.

Enzymatic Hydrolysis and Metabolic Lability

The metabolic stability of carbamates is a key determinant of their pharmacokinetic behavior. Generally, the carbamate (B1207046) functional group is susceptible to enzymatic hydrolysis. The rate and extent of this hydrolysis can be influenced by the chemical nature of the substituents on the carbamate nitrogen and the ester oxygen. While specific data for Ethyl (2-benzoyl-4-chlorophenyl)carbamate is not available, the general principles of carbamate metabolism suggest it would be a substrate for hydrolytic enzymes.

Identification and Characterization of Metabolites

Specific metabolites of this compound have not been detailed in the reviewed scientific literature. Hypothetically, metabolism would likely involve hydrolysis of the carbamate bond, leading to the formation of ethanol, carbon dioxide, and 2-amino-5-chlorobenzophenone (B30270). Further metabolism of the aromatic rings through hydroxylation and subsequent conjugation reactions is also a plausible pathway.

Enzyme Systems Involved in Carbamate Metabolism (e.g., Esterases, Aldehyde Dehydrogenase, Catalase)

The metabolism of carbamates is primarily mediated by esterases, which catalyze their hydrolysis. Carboxylesterases, present in high concentrations in the liver and other tissues, are key enzymes in this process. Additionally, cytochrome P450 (CYP) enzymes can be involved in the oxidative metabolism of the substituents attached to the carbamate core. For simpler carbamates like ethyl carbamate, studies have also implicated the involvement of aldehyde dehydrogenase and catalase in their metabolic pathways.

In Vivo Pharmacokinetic Disposition in Animal Models

Absorption and Distribution Characteristics in Non-human Species

Specific studies detailing the absorption and distribution of this compound in animal models were not identified. The physicochemical properties of the compound, such as its lipophilicity, would significantly influence its absorption from the site of administration and its subsequent distribution into various tissues and organs.

Elimination Kinetics and Excretion Pathways

Information regarding the elimination kinetics (e.g., half-life, clearance) and the primary routes of excretion (e.g., urine, feces) for this compound in any animal model is not available in the public domain. Following metabolism, the resulting more polar metabolites are typically eliminated from the body via renal and/or biliary excretion.

Structural Determinants of Pharmacokinetic Behavior

The metabolic stability and membrane permeability of a compound are pivotal to its oral bioavailability and duration of action. The structural components of this compound suggest a moderate to high level of metabolic activity, primarily driven by the benzophenone (B1666685) and carbamate functionalities.

The carbamate group itself is known for its variable metabolic stability, which is highly dependent on its substitution pattern. nih.govacs.org Generally, carbamates serve as a point of hydrolytic cleavage by esterases, although the stability can be significantly influenced by the nature of the alcohol and amine substituents. nih.gov For N-aryl carbamates such as this compound, the metabolic lability is a key consideration. nih.gov Studies on a range of carbamates have shown that aryl-O-CO-NHAlkyl structures can be susceptible to hydrolysis. nih.gov The rate of this hydrolysis is a critical factor in determining the compound's half-life. acs.org

The benzophenone portion of the molecule is a known substrate for cytochrome P450 (CYP) enzymes. nih.govnih.gov Preclinical studies on benzophenone-3, a structurally related compound, have demonstrated that it undergoes metabolism in rat and human liver microsomes, leading to hydroxylated and dealkylated metabolites. nih.govnih.gov The primary routes of metabolism for benzophenone derivatives often involve oxidation of the phenyl rings and reduction of the ketone. nih.gov The presence of a chlorine atom on the phenyl ring can also influence metabolism, potentially directing hydroxylation to specific positions or affecting the rate of metabolic reactions.

The ability of this compound to cross cellular membranes is anticipated to be significant. The lipophilic character of the benzophenone and chlorinated phenyl groups would generally favor passive diffusion across lipid bilayers. Carbamate moieties are often incorporated into drug design to enhance membrane permeability. acs.org However, factors such as hydrogen bonding capacity and the presence of polar groups can modulate this property. Changes in mitochondrial membrane permeability have been observed with exposure to benzophenone derivatives, indicating their interaction with cellular membrane systems. nih.gov

| Carbamate Class | Relative Metabolic Lability |

|---|---|

| Aryl-OCO-NHAlkyl | High |

| Alkyl-OCO-NHAlkyl | Moderate |

| Alkyl-OCO-N(Alkyl)₂ | Moderate |

| Aryl-OCO-N(Alkyl)₂ | Low to Moderate |

| Alkyl-OCO-NHAryl | Low |

| Metabolic Reaction | Enzyme Family | Resulting Metabolite Type |

|---|---|---|

| Hydroxylation | Cytochrome P450 (e.g., CYP1A1) | Hydroxybenzophenones |

| O-dealkylation | Cytochrome P450 | Dihydroxybenzophenones |

| Reduction | Carbonyl Reductases | Benzhydrols |

The concept of stereochemistry is fundamental to understanding the metabolic fate of many pharmaceutical compounds. stanford.edunih.gov While this compound itself is not chiral, the introduction of chiral centers through metabolism or in derivative structures can lead to significant differences in pharmacokinetic behavior. nih.gov Metabolic enzymes are chiral entities and can exhibit stereoselective binding and catalysis. nih.gov

For instance, if the benzoyl ketone is reduced to a secondary alcohol, a new chiral center is created, leading to the formation of two enantiomeric benzhydrol metabolites. These enantiomers can have different rates of subsequent metabolism and elimination. nih.gov

Studies on chiral carbamate-containing drugs have demonstrated that enantiomers can exhibit different pharmacokinetic profiles. For example, in the case of 3-methylpropyl(4-sulfamoylphenyl)carbamate, the (R)-enantiomer was found to have a higher clearance than its (S)-enantiomer, resulting in a lower plasma exposure. unifi.it Furthermore, brain-to-plasma ratios can also differ between enantiomers, indicating stereoselectivity in tissue distribution. unifi.it

| Parameter | (R)-enantiomer | (S)-enantiomer | Racemate |

|---|---|---|---|

| t₁/₂ (h) | 0.6 | 1.2 | 0.5 |

| Vss/F (L/kg) | - | - | 4.3 |

| Brain-to-Plasma (AUC) Ratio | 1.27 | 1.32 | 1.49 |

Computational Chemistry and Molecular Modeling Applications of Ethyl 2 Benzoyl 4 Chlorophenyl Carbamate

Computational chemistry and molecular modeling serve as powerful tools in the study and development of new chemical entities. For derivatives and analogs of Ethyl (2-benzoyl-4-chlorophenyl)carbamate, these in silico techniques have been instrumental in predicting and understanding their biological activities.

Analytical Method Development for Research Applications

Chromatographic Separation Techniques

Chromatographic methods are central to separating Ethyl (2-benzoyl-4-chlorophenyl)carbamate from impurities, by-products, and other matrix components. These techniques are pivotal for assessing the purity of the compound and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like carbamates. For carbamate (B1207046) analysis in general, reversed-phase HPLC is the preferred method. thermofisher.com The Acclaim® Carbamate columns, for instance, are specifically designed for the baseline separation of carbamates as specified in U.S. EPA Method 531.2, and can be used with both binary (methanol/water) and ternary (acetonitrile/methanol (B129727)/water) mobile phase gradients. thermofisher.com

For the analysis of preservatives in cosmetics, including various parabens which are structurally related to carbamates, a Shim-pack Velox C18 column has been used effectively. oiv.int The conditions for such an analysis are detailed in the table below.

Table 1: Illustrative HPLC Conditions for Carbamate-Related Compounds

| Parameter | Condition |

|---|---|

| Column | Shim-pack Velox C18 (100 mm L × 3.0 mm I.D., 2.7 μm) oiv.int |

| Mobile Phase | A: 25 mmol/L NaH2PO4 aq. (pH 3.8) oiv.int |

| B: MeOH/CH3CN = 9/1 oiv.int | |

| Gradient | B Conc. 8% (0 min) → 30% (0.31-3.00 min) → 49% (3.01-4.50 min) → 53% (5.00-5.50 min) → 80% (6.50-7.20 min) → 8% (7.21-9.00 min) oiv.int |

| Flow Rate | 1.0 mL/min oiv.int |

| Column Temp. | 45 °C oiv.int |

| Detection | Photodiode Array (PDA) at 254 nm and 280 nm oiv.int |

| Injection Vol. | 1 µL oiv.int |

This table presents a general HPLC method for related compounds and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be particularly useful for analyzing potential volatile metabolites or degradation products. GC-MS-based metabolomics is adept at identifying and quantifying small molecules (<650 daltons), including acids, alcohols, and other compounds that can be made volatile through derivatization. hmdb.carsc.org

For the analysis of ethyl carbamate in various matrices, GC-MS is a commonly employed method. oiv.intoiv.intnih.govnih.govoiv.int A typical procedure involves extraction with a solvent like dichloromethane (B109758) or diethyl ether, followed by concentration of the extract. oiv.intoiv.intnih.gov The analysis is often performed on a capillary fused silica (B1680970) column, such as one coated with Carbowax 20M. oiv.intoiv.intoiv.int Selected Ion Monitoring (SIM) mode is frequently used to enhance sensitivity and selectivity for the target analyte. oiv.intoiv.intnih.govoiv.int

Table 2: General GC-MS Operating Conditions for Carbamate Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary fused silica column (e.g., 30m x 0.25mm ID, 0.25µm film) oiv.intoiv.intoiv.int |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) oiv.intoiv.intoiv.int |

| Injector Temp. | 180°C oiv.intoiv.intoiv.int |

| Injection Mode | Splitless oiv.intoiv.intoiv.int |

| Temp. Program | Initial temp. 40°C, ramped to 150°C oiv.intoiv.intoiv.int |

| MS Interface | Transfer line at 220°C oiv.intoiv.intoiv.int |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Mass Spectrometer operating in Selected Ion Monitoring (SIM) mode oiv.intoiv.intnih.govoiv.int |

These conditions are generalized from methods for ethyl carbamate and would need to be adapted and validated for the analysis of volatile metabolites of this compound.

Spectrometric Characterization Methods

Spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of this compound, as well as for highly sensitive quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the method of choice for trace-level analysis of pharmaceutical compounds and their impurities in complex matrices. researchgate.netuu.nl The technique is particularly valuable for the detection and quantification of potential genotoxic impurities, which often need to be controlled at parts-per-million (ppm) levels. uu.nlresearchgate.net

For carbamate analysis, LC-MS/MS methods have been developed for various applications, including the determination of residues in food and environmental samples. nih.govhpst.czresearchgate.net These methods typically involve a reversed-phase LC separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. hpst.czgoogle.com Positive electrospray ionization (ESI) is a common ionization technique for carbamates. thermofisher.com

A patent for detecting ethyl carbamate in cigarette smoke by LC-MS/MS describes using quantitative ion pairs of m/z 90.0/62.1 and qualitative ion pairs of m/z 90.0/44.0. google.com For a deuterated internal standard, the quantitative ion pair was m/z 95.0/63.2. google.com Such specific transitions provide a high degree of confidence in both the identification and quantification of the target analyte.

Table 3: Representative LC-MS/MS Parameters for Carbamate Analysis

| Parameter | Description |

|---|---|

| LC System | High-Performance Liquid Chromatography system |

| Column | C18 reversed-phase column researchgate.net |

| Mobile Phase | Typically a gradient of acetonitrile (B52724) or methanol with an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) researchgate.netnih.gov |

| Ion Source | Electrospray Ionization (ESI), positive mode thermofisher.comresearchgate.net |

| MS Analyzer | Triple Quadrupole Mass Spectrometer hpst.czgoogle.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) hpst.czgoogle.com |

| MRM Transitions | Specific precursor-to-product ion transitions for the analyte and internal standard google.com |

This table outlines a general LC-MS/MS approach; specific MRM transitions and other parameters would need to be determined for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the chemical structure of synthesized compounds like this compound. rsc.orgresearchgate.netmdpi.comrsc.org

While the specific NMR data for this compound is not publicly documented, data for related carbamate structures are available. For example, the ¹H NMR spectrum of ethyl carbamate shows characteristic signals for the ethyl group protons and the amine protons. researchgate.net For more complex carbamates, the aromatic and substituent protons would give rise to a more intricate pattern of signals. ¹³C NMR provides complementary information on the carbon framework of the molecule. mdpi.comrsc.orgchemicalbook.com The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the chemical environment of the nuclei, allowing for detailed structural assignment.

Elemental analysis is a fundamental analytical technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to calculate the empirical formula of the substance, which can then be compared to the theoretical formula to verify the compound's elemental composition and purity. For novel compounds, elemental analysis provides crucial evidence for the proposed structure. For instance, for a related compound, (E)-n-butyl cinnamate, the calculated elemental composition was C, 76.44%; H, 7.90%, and the found values were C, 76.37%; H, 7.81%, confirming its empirical formula. rsc.org

Method Validation and Performance Parameters

The validation of analytical methods is a critical process in chemical analysis, ensuring that a specific method is suitable for its intended purpose. For the compound this compound, rigorous validation of analytical techniques is essential for its accurate quantification in various research applications. This involves evaluating several key performance parameters to establish the method's reliability and consistency.

Linearity, Sensitivity (LOD/LOQ), and Precision

A thorough review of the scientific literature reveals a significant lack of specific studies detailing the analytical method development and validation for this compound. While extensive research is available for the simpler compound, ethyl carbamate, these findings are not directly applicable to the more complex structure of this compound.

For an analytical method to be considered valid, it must demonstrate linearity, which is the ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. Sensitivity is another crucial parameter, typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Due to the absence of specific research on this compound, no data tables for linearity, sensitivity, or precision for its analytical methods can be presented at this time.

Robustness and Inter-laboratory Reproducibility

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. Inter-laboratory reproducibility is established by comparing results from different laboratories to assess the method's transferability and consistency.

Currently, there are no published studies that have investigated the robustness or inter-laboratory reproducibility of any analytical method for the quantification of this compound. Such studies would be a vital next step in the development of a standardized analytical procedure for this compound. The lack of this information highlights a gap in the current body of research.

Emerging Research Applications and Future Directions

Application as Chemical Probes for Biological Pathway Interrogation

Chemical probes are indispensable tools for dissecting complex biological processes. The structure of Ethyl (2-benzoyl-4-chlorophenyl)carbamate inherently contains functionalities that make it an intriguing candidate for development as a chemical probe. Carbamates, as a class, are known to act as inhibitors for various enzymes, particularly serine hydrolases like cholinesterases, by forming a covalent adduct with an active site serine residue. nih.govmdpi.com This reactive nature can be harnessed to label and identify target proteins.

Furthermore, the benzophenone (B1666685) moiety is a well-established photo-affinity labeling group. Upon irradiation with UV light, the benzophenone can form a covalent bond with nearby molecules, including proteins, allowing for the permanent tagging and subsequent identification of binding partners. This dual functionality—a potentially reactive carbamate (B1207046) and a photo-activatable benzophenone—suggests that this compound could be developed into a powerful probe to investigate protein function and map biological pathways with spatiotemporal control. While direct research on this specific molecule as a probe is nascent, the foundational chemistry of its constituent parts provides a strong rationale for its exploration in this domain. escholarship.org

Role as Key Intermediates in Advanced Synthetic Sequences

The molecular architecture of this compound makes it a valuable precursor in the synthesis of more complex, biologically active molecules. The benzophenone scaffold is a core component in many pharmacologically significant compounds. Research has shown that N-(2-Benzoyl-4-chloro-phenyl)-acetimidic acid ethyl ester, a structurally similar imidate, serves as a crucial intermediate in the synthesis of drugs with anxiolytic, anticonvulsant, and sedative properties. nih.govresearchgate.net

The synthesis of novel acetamides with potential as CNS agents also starts from 2-amino-5-chlorobenzophenone (B30270), the foundational precursor to this compound. nih.gov The carbamate group itself is a versatile functional handle. It can be hydrolyzed, modified, or used to direct subsequent reactions, providing chemists with a strategic point for molecular elaboration. Its role as a stable, yet reactive, synthon allows for the construction of diverse chemical libraries aimed at discovering new therapeutic agents. nih.gov

| Precursor/Intermediate | Synthetic Application | Resulting Class of Compounds | Reference |

|---|---|---|---|

| N-(2-Benzoyl-4-chloro-phenyl)-acetimidic acid ethyl ester | Intermediate in multi-step synthesis | Anxiolytics, Anticonvulsants, Sedatives | nih.govresearchgate.net |

| 2-Amino-5-chlorobenzophenone | Starting material for chloroacetylation and subsequent reactions | N-phenylpiperazinyl acetamides as CNS agents | nih.gov |

| Arylketones | Precursors for enzymatic reduction and carbamation | Carbamic acid (R)-1-aryl-2-tetrazolyl-ethyl esters with anticonvulsant activity | google.com |

Exploration in Untapped Biological Systems (e.g., as larvicidal agents)

The potential bioactivity of this compound extends beyond human-centric pharmacology into other biological systems. While direct studies on its larvicidal properties are not yet published, research on related carbamates provides a compelling case for such investigations. For instance, specific ethyl carbamates bearing a 4-chlorophenyl group have demonstrated significant ixodicide activity against the cattle tick Rhipicephalus microplus. scirp.org

Two such compounds, 4-chlorophenylethyl carbamate (LQM996) and 4-bromophenylethyl carbamate (LQM919), were highly effective in vivo against a triple-resistant tick strain. scirp.org These compounds disrupted the reproductive cycle of the ticks, reducing oviposition and egg viability. scirp.org Interestingly, their mechanism of action did not appear to involve the typical carbamate target, acetylcholinesterase (AChE), suggesting a novel mode of action that could be advantageous in overcoming existing resistance. scirp.org Given that this compound shares the critical ethyl (4-chlorophenyl)carbamate substructure, it represents a prime candidate for screening as a potential ixodicide, larvicide, or general pest control agent.

| Compound | Target Organism | Observed Activity | In Vivo Efficacy | Reference |

|---|---|---|---|---|

| 4-chlorophenylethyl carbamate (LQM996) | Rhipicephalus microplus (Cattle Tick) | Ixodicide; Reduced oviposition and egg viability | 99.9% | scirp.org |

| 4-bromophenylethyl carbamate (LQM919) | Rhipicephalus microplus (Cattle Tick) | Ixodicide; Damaged female reproductive system | 98.3% | scirp.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Modern drug discovery and materials science are increasingly driven by computational approaches. Artificial intelligence (AI) and machine learning (ML) are revolutionizing how new molecules are designed and optimized. For a compound like this compound, these technologies offer a pathway to rapidly explore its chemical space and predict its properties.

Recent studies have successfully used generative AI models, in conjunction with structure-based design, to accelerate the discovery of potent carbamate-based enzyme inhibitors. nih.gov This approach involves iterative cycles of in silico design, guided by physics-based affinity predictions and ML models for pharmacokinetics, before committing to chemical synthesis. nih.gov Similarly, computational chemistry and molecular docking have been employed to design and predict the binding of related benzophenone-containing compounds to their biological targets. nih.gov These computational tools can be applied to this compound to:

Design novel derivatives with enhanced potency or selectivity for a specific biological target.

Predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to prioritize candidates with better drug-like profiles.

Elucidate structure-activity relationships (SAR) by analyzing how modifications to the molecular structure affect its biological activity.

| Computational Method | Application in Carbamate Research | Purpose | Reference |

|---|---|---|---|

| Generative AI (e.g., REINVENT) | Discovery of carbamate Cbl-b inhibitors | Accelerated discovery of novel, potent inhibitors | nih.gov |

| Molecular Docking | Evaluation of acetamides at the GABAA receptor | Predicting binding modes and interactions with target proteins | nih.gov |

| Quantum Chemistry (e.g., Gaussian 09) | Theoretical study of ethyl carbamates | Predicting molecular properties and comparing with experimental data | scirp.org |

Development of Novel Analytical Approaches for Complex Matrices

As this compound finds use in various research applications, from biological probes to potential agrochemicals, robust analytical methods for its detection and quantification in complex samples (e.g., biological fluids, environmental samples) will be essential. The established methods for the simpler ethyl carbamate provide a solid foundation. oiv.intoiv.int

A standard approach would involve gas chromatography coupled with mass spectrometry (GC/MS). oiv.int The procedure would typically include:

Sample Preparation: Solid-phase extraction (SPE) could be used to isolate the compound from the matrix and concentrate it. oiv.int

Chromatographic Separation: A capillary GC column, such as one with a Carbowax phase, would be used to separate the analyte from other components in the extract. oiv.int

Mass Spectrometric Detection: Detection would be performed using a mass spectrometer, likely in the selective ion monitoring (SIM) mode for enhanced sensitivity and specificity. oiv.intoiv.int The unique isotopic signature of the chlorine atom and the characteristic fragmentation of the benzophenone and carbamate moieties would provide distinct ions for confident identification and quantification.

Developing such a method would require optimization of parameters like the GC temperature program and the selection of specific ions for SIM, tailored to the unique physicochemical properties of this compound.

| Analytical Step | Technique | Key Considerations for this compound | Reference Principle |

|---|---|---|---|

| Extraction | Solid-Phase Extraction (SPE) | Choice of sorbent and elution solvent must be optimized for the higher molecular weight and lipophilicity compared to simple ethyl carbamate. | oiv.int |

| Separation | Gas Chromatography (GC) | Higher injector and oven temperatures will be needed. A specific capillary column must be selected to achieve good peak shape. | oiv.int |

| Detection | Mass Spectrometry (MS) | Utilize Selective Ion Monitoring (SIM). Key ions would derive from the chlorobenzophenone fragment and other characteristic cleavages. An internal standard would be needed for accurate quantification. | oiv.intoiv.int |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.